molecular formula C29H27FN6O3S2 B2577107 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide CAS No. 393874-87-8

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide

Cat. No.: B2577107
CAS No.: 393874-87-8
M. Wt: 590.69
InChI Key: PSHUBQZQTOZBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group, a methylbenzo[d]thiazole-thioether moiety, and a 4-butoxybenzamide side chain. The triazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the fluorophenyl and benzo[d]thiazole groups enhance lipophilicity and electronic effects. The 4-butoxybenzamide substituent likely improves solubility and bioavailability compared to shorter alkoxy analogs. Although direct bioactivity data for this compound is unavailable, structurally related derivatives exhibit diverse pharmacological properties, including antimicrobial and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O3S2/c1-2-3-16-39-22-14-8-19(9-15-22)27(38)31-17-25-34-35-29(36(25)21-12-10-20(30)11-13-21)40-18-26(37)33-28-32-23-6-4-5-7-24(23)41-28/h4-15H,2-3,16-18H2,1H3,(H,31,38)(H,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUBQZQTOZBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a benzo[d]thiazol moiety, a triazole ring, and a benzamide structure, which contribute to its diverse biological activities.

The molecular formula of this compound is C29H29N7O6S3 with a molecular weight of approximately 667.77 g/mol. The presence of the thiazole and triazole rings suggests potential applications in antimicrobial and anticancer therapies due to their known bioactivity against various pathogens and tumor cells respectively.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. This inhibition disrupts pH regulation in tumor cells, making it a promising candidate for anticancer therapy .
  • Antimicrobial Properties : The benzo[d]thiazole and triazole moieties are known for their antimicrobial effects. Preliminary studies indicate that this compound may exhibit significant activity against various microbial strains, suggesting its potential as an antimicrobial agent.

Biological Activity Data

Activity Type Target IC50 (µg/mL) Reference
AntimicrobialVarious pathogensNot specified
Carbonic Anhydrase InhibitionCA IXNot specified
CytotoxicityTumor cellsNot specified

1. Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives containing the benzo[d]thiazole moiety. Compounds similar to this compound demonstrated effective inhibition against multiple strains of bacteria and fungi .

2. Cancer Therapeutics

Research focusing on the inhibition of CA IX by compounds similar to this compound has shown promising results in reducing tumor acidity and enhancing the efficacy of existing chemotherapeutics.

Future Directions

Further pharmacological evaluations are necessary to fully elucidate the therapeutic potential of this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
  • Structure Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects on biological targets.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide may exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole and triazole moieties suggests potential efficacy against various pathogens .

Anticancer Potential

Research into similar compounds has shown promising results in anticancer activity. For instance, compounds containing thiazole and triazole rings have demonstrated selective cytotoxicity against cancer cell lines . The structural similarities may indicate that this compound could also exhibit such properties.

Case Studies and Experimental Insights

Several studies have focused on the biological activities of compounds structurally related to this compound:

  • Anticancer Activity : Research has shown that derivatives with similar functional groups exhibit selective cytotoxicity against human cancer cell lines. For example, compounds derived from thiazoles have been tested against A549 lung adenocarcinoma cells, showing significant apoptosis induction .
  • Antimicrobial Studies : Compounds featuring both benzo[d]thiazole and triazole rings have been evaluated for their antimicrobial efficacy against various bacterial strains. These studies suggest a strong potential for developing new antimicrobial agents based on this compound's structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : The target compound is expected to exhibit high thermal stability (mp >200°C), consistent with analogs like 8a (mp 290°C) and 8b (mp 200°C) .
  • Spectroscopic Features :
    • IR : Strong C=O stretches (~1660–1680 cm⁻¹) from benzamide and oxoethyl groups, similar to compounds 8a–8c . Absence of S-H stretch (~2500 cm⁻¹) confirms S-alkylation, as seen in compounds 10–15 .
    • NMR : Aromatic protons (7.3–8.4 ppm) and fluorophenyl deshielding effects align with 4-fluorophenyl-substituted triazoles .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound is lacking, structural analogs provide insights:

  • Triazole-Thiadiazole Hybrids (8a–8c) : Demonstrated antimicrobial activity against Gram-positive bacteria, attributed to the triazole-thiadiazole core .
  • S-Alkylated Triazoles (10–15) : Exhibited antifungal properties, with fluorophenyl groups enhancing membrane penetration .

Substituent Effects

  • 4-Butoxybenzamide : Compared to shorter alkoxy chains (e.g., methoxy or ethoxy), the butoxy group may enhance lipophilicity and oral bioavailability.
  • Benzo[d]thiazole vs.

Q & A

Q. What are the optimized synthetic routes for this compound, particularly for introducing the benzothiazole-triazole moiety?

Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:

  • Thioether linkage formation : Reacting a benzothiazole-2-amine derivative with a bromoacetylated intermediate under basic conditions (e.g., K₂CO₃ in dry acetone) to introduce the thioether group .
  • Triazole ring construction : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,4-triazole core, ensuring regioselectivity via solvent optimization (e.g., DMF at 80°C) .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) to isolate the final product, verified by TLC monitoring .

Q. How is structural integrity confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic analysis :
    • 1H/13C NMR : Assign peaks for methylene protons (δ 4.2–4.5 ppm) and fluorophenyl aromatic protons (δ 7.3–7.8 ppm) in DMSO-d₆ .
    • IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~680 cm⁻¹) .
  • Elemental analysis : Match calculated vs. observed C/H/N/S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How to design experiments evaluating in vitro anticancer or antiviral activity?

Methodological Answer:

  • Cell-based assays :
    • Dose-response curves : Test compound at 0.1–100 µM in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with cisplatin as a positive control .
    • Viral inhibition : Assess IC₅₀ in plaque reduction assays (e.g., influenza A/H1N1) with oseltamivir as a reference .
  • Controls : Include vehicle (DMSO ≤0.1%) and cytotoxicity checks on HEK293 normal cells .

Q. What computational strategies predict binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB:1M17). Parameterize the benzothiazole moiety for π-π stacking with Phe723 .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Compare protocols for cell lines (e.g., passage number), serum concentration (e.g., 10% FBS vs. 5%), and incubation time (48 vs. 72 hours) .
  • Structural analogs : Test derivatives with modified fluorophenyl or butoxy groups to isolate pharmacophore contributions .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to reconcile IC₅₀ discrepancies across independent datasets .

Methodological Challenges & Solutions

Q. What solvent systems minimize byproducts during triazole formation?

Answer:

  • Polar aprotic solvents : DMF or DMSO enhance reaction efficiency but may require post-synthesis dialysis to remove trace impurities .
  • Additives : Use 1,8-diazabicycloundec-7-ene (DBU) to suppress side reactions (e.g., hydrolysis of the thioether group) .

Q. How to enhance metabolic stability for in vivo studies?

Answer:

  • Structural modifications : Replace the butoxy group with a trifluoromethoxy moiety to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce a phosphate ester at the benzamide nitrogen for pH-sensitive release in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.